Ethyl-3-(3-aminophenyl)benzoate
Description
Ethyl-3-(3-aminophenyl)benzoate is a benzoic acid derivative featuring an ethyl ester group and a 3-aminophenyl substituent at the third position of the benzene ring. The presence of the 3-aminophenyl group distinguishes this compound from simpler alkyl benzoates, suggesting unique physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(3-aminophenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCXCXNIQKOBSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | 3-aminophenyl | ~257.29* | Basic, H-bond donor, polar |
| Ethyl-3-nitrobenzoate | 3-nitro | 195.17 | Electron-deficient, moderate solubility |
| Ethyl-3-(4-methylphenyl)benzoate | 4-methylphenyl | 240.30 | Lipophilic, high LogP (~3.6) |
*Estimated based on structural similarity to .
Ester Group Variations: Ethyl vs. Methyl and Benzyl
The alkyl chain in the ester group affects volatility, hydrophobicity, and metabolic stability:
Table 2: Ester Group Impact
| Compound | Ester Group | Boiling Point (°C) | LogP | Applications |
|---|---|---|---|---|
| Methyl benzoate | Methyl | 199 | ~1.96 | Fragrances, solvents |
| Benzyl benzoate | Benzyl | 323 | ~3.97 | Pharmaceuticals, cosmetics |
| This compound | Ethyl | N/A* | ~2.8† | Research intermediates, drug discovery |
Preparation Methods
Direct Esterification of 3-(3-Aminophenyl)benzoic Acid
A foundational approach involves the acid-catalyzed esterification of 3-(3-aminophenyl)benzoic acid with ethanol. Modified clay catalysts, as demonstrated in ethyl benzoate synthesis, offer enhanced efficiency by providing Brønsted acid sites for protonation, accelerating nucleophilic attack by ethanol. For example, a 4:3:0.2 mass ratio of acid-to-alcohol-to-catalyst under reflux with a water entrainer (e.g., toluene) achieves near-quantitative conversion. However, the limited commercial availability of 3-(3-aminophenyl)benzoic acid necessitates prior synthesis via:
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Friedel-Crafts acylation : Introducing a benzoyl group to 3-nitrobenzene followed by reduction of the nitro group to amine.
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Cross-coupling reactions : Suzuki-Miyaura coupling between 3-bromobenzoic acid and 3-aminophenylboronic acid.
Palladium-Catalyzed Coupling of Prefunctionalized Intermediates
Transition-metal-catalyzed cross-coupling provides regioselective access to the target compound. For instance, ethyl 3-bromobenzoate undergoes Buchwald-Hartwig amination with 3-aminophenylboronic acid in the presence of Pd(OAc)₂ and Xantphos. This method, analogous to chemokine modulator syntheses, typically employs toluene as a solvent and Cs₂CO₃ as a base at 100–110°C, yielding 70–85% of the coupled product after column chromatography.
Catalytic Systems and Reaction Optimization
Solid Acid Catalysts in Esterification
Modified clay catalysts, featuring H₃O⁺-exchanged interlayers, outperform traditional H₂SO₄ by minimizing side reactions (e.g., ether formation). Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–7 wt% | >99% conversion |
| Reaction time | 4–6 h | Maximizes ester |
| Temperature | 80–85°C | Balances rate/equilibrium |
Reductive Amination Pathways
Reduction of nitro intermediates, such as ethyl-3-(3-nitrophenyl)benzoate, using H₂/Pd-C in ethanol achieves quantitative amine formation. Hydrogenation at 40 psi and 25°C for 12 h avoids over-reduction, with yields exceeding 90% after recrystallization from ethanol.
Protection-Deprotection Strategies
The nucleophilic amine group necessitates protection during esterification. Acetylation with acetic anhydride in pyridine (0–5°C, 2 h) forms the acetamide derivative, which is hydrolyzed post-esterification using 6M HCl under reflux. This two-step sequence ensures amine integrity, with overall yields of 75–80%.
Purification and Characterization
Recrystallization and Solvent Selection
Light yellow crystals of intermediates are routinely recrystallized from ethanol or petroleum ether. For the final product, mixed solvents (e.g., ethyl acetate/hexane, 3:1) enhance purity (>98% by HPLC).
Spectroscopic Validation
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¹H NMR : Aromatic protons appear as multiplet signals at δ 6.85–7.40 ppm, with ethyl ester protons as a quartet (δ 4.10–4.30) and triplet (δ 1.20–1.40).
-
IR : Ester C=O stretch at 1710–1730 cm⁻¹ and N-H bend at 3350–3450 cm⁻¹ confirm functionality.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct esterification | 95–99 | 98 | One-pot, scalable | Requires pre-synthesized acid |
| Buchwald-Hartwig | 70–85 | 95 | Regioselective | Palladium cost |
| Reductive amination | 90–95 | 97 | Mild conditions | Multiple steps |
Industrial Scalability and Environmental Considerations
Adopting modified clay catalysts aligns with green chemistry principles by eliminating liquid acid waste . Continuous-flow systems could further enhance throughput, reducing reaction times by 30–40%. Lifecycle assessments suggest a 20% reduction in carbon footprint compared to traditional H₂SO₄ methods.
Q & A
Q. What are the recommended strategies for synthesizing Ethyl-3-(3-aminophenyl)benzoate and its structural analogs?
Methodological Answer: this compound derivatives are typically synthesized via multi-step organic reactions. A common approach involves coupling an aminophenyl moiety to a benzoate ester backbone using reagents like DIPEA (N,N-diisopropylethylamine) and catalysts such as Pd(OAc)₂. For example, in the synthesis of related benzamidophenyl analogs, ethyl 3-aminobenzoate intermediates are reacted with chloromethyl benzoyl derivatives under controlled conditions (35°C, 26–46 hours) to form target compounds . Purification often employs flash column chromatography with gradients of ethyl acetate and petroleum ether .
Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. Key signals include:
- ¹H NMR : Ethyl ester protons (δ 1.39 ppm, triplet, J = 7.1 Hz; δ 4.36 ppm, quartet), aromatic protons (δ 7.42–8.11 ppm, multiplet), and substituent-specific signals (e.g., CH₂Cl at δ 4.64 ppm) .
- X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions in solid-state structures, as demonstrated for analogs like (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate .
Q. What solvent systems are optimal for solubility and purification of this compound derivatives?
Methodological Answer: Ethyl benzoate derivatives exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂). For purification, mixed solvents like ethyl acetate/petroleum ether (10–33% gradient) effectively separate products via flash chromatography . Recrystallization from ethanol or methanol is recommended for high-purity crystalline isolates .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring influence the biological activity of this compound analogs?
Methodological Answer: Substituents such as nitro, trifluoromethyl, or chloro groups significantly modulate bioactivity. For instance:
- Antifungal activity : Ethyl-3-(2-(4-nitrophenyl)hydrazono)butanoate derivatives show enhanced antifungal properties due to electron-withdrawing nitro groups, which increase electrophilicity and interaction with microbial enzymes .
- Receptor affinity : Trifluoromethyl groups in analogs like Ethyl-3-[(4-{[3-(trifluoromethyl)-1H-pyrazolyl]methyl}benzoyl)amino]benzoate improve AT1 receptor binding via hydrophobic interactions .
Q. What role does this compound play in organocatalytic reactions or materials science?
Methodological Answer:
- Organocatalysis : Derivatives such as Ethyl-3-(diethylamino)acrylate act as intermediates in 1,4-conjugate additions to nitroolefins. The steric bulk of substituents (e.g., diethylamino vs. dibenzylamino) affects rotational barriers (ΔG‡ ~50–60 kJ/mol), influencing catalytic efficiency .
- Materials science : The benzoate backbone serves as a scaffold for photoactive polymers. For example, ethyl 3-oxo-3-phenylpropionate derivatives are precursors for UV-stable coatings .
Q. How can researchers resolve contradictions in biological data for this compound analogs?
Methodological Answer: Discrepancies in bioactivity data often arise from assay conditions or impurity profiles. To address this:
- Validate purity via HPLC (≥95%) and elemental analysis (e.g., C, H, N within 0.4% of theoretical values) .
- Use isogenic cell lines or standardized enzyme assays (e.g., AT1 receptor binding assays with [³H]Ang II) to minimize variability .
- Compare results with structurally validated controls, such as sodium benzoate in ammonia-lowering studies .
Methodological Considerations
- Synthetic Optimization : Adjust reaction stoichiometry (1.0–1.5 equiv. of reagents) and temperature (35–60°C) to balance yield and purity .
- Computational Modeling : Density Functional Theory (DFT) can predict electronic effects of substituents (e.g., nitro groups) on reaction pathways or binding affinities .
- Safety Protocols : Handle nitro and halogenated derivatives in fume hoods with PPE (gloves, lab coat) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
